(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol: is an organic compound characterized by the presence of three bromine atoms, a phenyl group, and a hydroxyl group attached to a hexene backbone with an alkyne functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor compound, followed by the introduction of the phenyl group and the hydroxyl group through various organic reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, catalysts, and specific solvents to control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor molecules are treated with bromine under controlled conditions. The phenyl group and hydroxyl group are then introduced through subsequent reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The alkyne functionality can be reduced to an alkene or alkane under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its brominated structure may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. The phenyl group provides hydrophobic interactions, and the alkyne functionality can engage in π-π stacking and other non-covalent interactions. These combined interactions enable the compound to exert its effects on specific molecular targets and pathways.
Comparison with Similar Compounds
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-ol: Similar structure but lacks the alkyne functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-yn-2-ol: Similar structure but lacks the alkene functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-one: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is unique due to the presence of both alkyne and alkene functionalities along with the hydroxyl group and phenyl group
Properties
CAS No. |
819851-07-5 |
---|---|
Molecular Formula |
C12H9Br3O |
Molecular Weight |
408.91 g/mol |
IUPAC Name |
(2R)-1,1,1-tribromo-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
InChI Key |
KNOIKTHGCGUEHH-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC#C[C@H](C(Br)(Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.